Bucladesine Impurity 2
Overview
Description
Mechanism of Action
Target of Action
Bucladesine Impurity 2, also known as a stabilized cyclic adenosine monophosphate (cAMP) analogue, primarily targets the cAMP-dependent protein kinase A (PKA) . PKA plays a crucial role in various cellular processes, including neurodevelopment, growth, and plasticity .
Mode of Action
This compound mimics the action of endogenous cAMP and activates PKA . This activation can promote a variety of cellular processes . The compound’s interaction with its targets leads to an elevation of intracellular cAMP , which is known to induce potent anti-inflammatory effects .
Biochemical Pathways
The main regulatory mechanism of this compound involves the cAMP/PKA signaling pathway . When this compound activates PKA, it can promote various cellular processes . In particular, the cAMP/PKA signaling pathway plays a key role in the expression of long-term enhancement (LTP) and long-term inhibition (LTD), as well as in the formation of long-term memory in the hippocampus .
Pharmacokinetics
It is known that the compound is a membrane-permeable selective activator , suggesting that it may have good bioavailability
Result of Action
This compound has been shown to have anti-inflammatory effects . In a study involving a model of acute skin inflammation, an emulsion containing Bucladesine was capable of significantly reducing the inflammatory oedema . This indicates that this compound can have a significant impact on reducing inflammation.
Action Environment
It is worth noting that the compound has been used in a water-free emulsion for topical treatment , suggesting that its formulation can influence its action and efficacy
Preparation Methods
The synthesis of Bucladesine Impurity 2 involves several steps, typically starting from the precursor compounds used in the synthesis of bucladesine. The synthetic route generally includes the following steps:
Formation of the Purine Nucleus: The initial step involves the formation of the purine nucleus, which is achieved through a series of condensation reactions.
Introduction of the Butyramido Group: The butyramido group is introduced through an amide bond formation reaction.
Cyclization: The final step involves the cyclization of the intermediate to form the furo[3,2-d][1,3,2]dioxaphosphinin ring system.
Industrial production methods for this compound are similar to those used for bucladesine, with additional purification steps to isolate the impurity .
Chemical Reactions Analysis
Bucladesine Impurity 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the purine nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bucladesine Impurity 2 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity of bucladesine samples.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cyclic adenosine monophosphate analogues.
Industry: It is used in the quality control of pharmaceutical products containing bucladesine .
Comparison with Similar Compounds
Bucladesine Impurity 2 can be compared with other similar compounds, such as:
Bucladesine: The parent compound, which is a cyclic adenosine monophosphate analogue.
Bucladesine Impurity 1: Another impurity found in bucladesine synthesis.
Bucladesine Impurity 3: A related compound with a similar structure but different functional groups.
This compound is unique due to its specific structural features and the presence of the butyramido group, which distinguishes it from other impurities and analogues .
Properties
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXPHRDUKTUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990469 | |
Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70253-67-7 | |
Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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